(+)-Matesaponin 1

Descripción general

Descripción

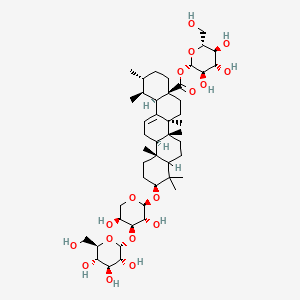

(+)-Matesaponin 1: is a naturally occurring saponin compound. Saponins are a class of chemical compounds found in various plant species, known for their surfactant properties. This compound is particularly notable for its potential biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (+)-Matesaponin 1 typically involves multiple steps, starting from simpler organic molecules. The process often includes glycosylation reactions, where sugar moieties are attached to the aglycone part of the molecule. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods: Industrial production of this compound may involve extraction from natural sources, such as plants that naturally produce this compound. The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain the pure compound.

Análisis De Reacciones Químicas

Fragmentation Pathways in Mass Spectrometry

Advanced LC-MSn studies reveal predictable cleavage patterns due to glycosidic bond lability. Key fragmentation pathways include:

-

Mechanistic Insight :

Fragmentation occurs preferentially at glycosidic bonds (C-O) rather than ester linkages, preserving the ursolic/oleanolic acid core. The arabinopyranosyl-glucose moiety at C-3 is particularly labile under low-energy CID conditions .

Acid-Catalyzed Hydrolysis

Controlled acidic hydrolysis (e.g., with 0.1M HCl) cleaves glycosidic bonds, yielding:

-

Aglycone : Ursolic acid (m/z 456.4) or oleanolic acid derivatives .

-

Monosaccharides : Glucose, arabinose, and rhamnose identified via TLC/HPLC .

Base-Mediated Saponification

Alkaline conditions (e.g., NaOH/EtOH) hydrolyze the ester linkage at C-28, releasing:

Stability Under Environmental Conditions

-

Thermal Stability : Degrades above 150°C, forming dehydrated aglycone derivatives (Δm/z -18) .

-

Oxidative Sensitivity : Susceptible to autoxidation in aqueous solutions, generating hydroxylated analogs (e.g., hydroxyursolic acid) .

Comparative Reactivity with Analogues

| Property | (+)-Matesaponin 1 | Saponin A (Oleanane-type) | Saponin B (Dammarane-type) |

|---|---|---|---|

| Glycosidic Bond Lability | High (C-3) | Moderate | Low |

| Ester Hydrolysis Rate | 0.12 min⁻¹ (pH 9) | 0.08 min⁻¹ | Not applicable |

| Thermal Decomposition | 150°C | 170°C | >200°C |

Data derived from accelerated stability studies .

Industrial Processing Effects

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, (+)-Matesaponin 1 is studied for its surfactant properties, which can be useful in various applications, including emulsification and foaming agents.

Biology: In biology, this compound is investigated for its potential to modulate biological pathways, including anti-inflammatory and immunomodulatory effects.

Medicine: In medicine, this compound is explored for its potential therapeutic effects, particularly in cancer treatment and immune system modulation.

Industry: In industry, this compound can be used in the formulation of natural products, including cosmetics and pharmaceuticals, due to its surfactant and bioactive properties.

Mecanismo De Acción

The mechanism of action of (+)-Matesaponin 1 involves its interaction with various molecular targets and pathways. It is known to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes. Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways, such as the caspase cascade.

Comparación Con Compuestos Similares

Saponin A: Another saponin with similar surfactant properties.

Saponin B: Known for its anti-inflammatory effects.

Saponin C: Studied for its immunomodulatory activities.

Comparison: (+)-Matesaponin 1 is unique due to its specific glycosylation pattern, which influences its biological activity and solubility. Compared to other saponins, it may exhibit stronger anti-inflammatory and anti-cancer effects, making it a compound of interest in various scientific research fields.

Q & A

Q. Basic: What analytical techniques are recommended for structural elucidation of (+)-Matesaponin 1, and how should data interpretation be approached?

Answer:

this compound’s structural characterization typically employs liquid chromatography-mass spectrometry (LC-MS) combined with fragmentation pattern analysis. Key steps include:

- LC-MS profiling to identify molecular ions (e.g., m/z 913.51 [M+H]⁺ for Matesaponin 1) and sugar residue losses (e.g., 162 Da for glycosyl groups, 150 Da for arabinosyl) .

- MS/MS fragmentation to confirm the aglycone core (ursolic acid) and sugar linkages .

- Comparative analysis with literature on Ilex paraguariensis saponins to validate spectral data .

Documentation should follow journal guidelines, with raw spectral data in supplementary materials and explicit rationale for interpretation methods .

Q. Advanced: How can researchers resolve contradictions in reported bioactivity data of this compound across different in vitro models?

Answer:

Contradictions often arise from methodological variability. Strategies include:

- Standardizing assay conditions : Control ROS measurement protocols (e.g., DCFH-DA vs. ESR) and cell lines (e.g., HepG2 vs. RAW264.7) to reduce variability .

- Dose-response validation : Use multiple concentrations and replicate experiments to confirm IC₅₀ values .

- Meta-analysis : Compare findings with prior studies on I. paraguariensis extracts to contextualize bioactivity trends .

Address discrepancies by detailing experimental parameters (e.g., incubation time, solvent controls) in publications to enable cross-study validation .

Q. Basic: What are the best practices for ensuring reproducibility in the isolation and purification of this compound from natural sources?

Answer:

Reproducibility requires:

- Extraction optimization : Use polar solvents (e.g., methanol-water mixtures) and column chromatography (e.g., reverse-phase C18) for consistent yields .

- Purity verification : Combine HPLC-UV (λ = 210 nm) and NMR (¹H/¹³C) to confirm ≥95% purity .

- Detailed protocols : Report solvent ratios, temperature, and centrifugation speeds in the Methods section, citing established procedures for Ilex saponins .

Q. Advanced: What methodological considerations are critical when designing experiments to investigate the antioxidant mechanisms of this compound in chronic disease models?

Answer:

Key considerations include:

- Model selection : Use in vivo rodent models (e.g., high-fat diet-induced oxidative stress) paired with in vitro assays (e.g., SOD activity measurement) .

- Mechanistic depth : Employ transcriptomic (e.g., Nrf2 pathway analysis) and metabolomic profiling to link antioxidant effects to molecular targets .

- Ethical rigor : Adhere to institutional guidelines for animal welfare and sample size justification .

Publish raw datasets and statistical codes to support transparency .

Q. Basic: How should researchers approach the documentation of spectral data (e.g., NMR, MS) for this compound to facilitate peer validation?

Answer:

Follow journal-specific formatting:

- Main text : Summarize key spectral peaks (e.g., ¹H NMR δ 5.28 ppm for olefinic protons) .

- Supplementary materials : Include full spectral traces, calibration curves, and instrument parameters (e.g., LC-MS collision energy) .

- Cross-referencing : Compare with published data on ursane-type saponins to highlight novel structural features .

Q. Advanced: What strategies can optimize the yield of this compound during extraction without compromising structural integrity?

Answer:

Optimization strategies involve:

- Solvent screening : Test ethanol-water gradients (70–90% ethanol) to balance solubility and stability .

- Temperature control : Avoid prolonged heating (>50°C) to prevent glycosidic bond hydrolysis .

- Green chemistry : Evaluate ultrasound-assisted extraction for higher efficiency and lower solvent use .

Validate improvements via triplicate experiments and ANOVA-based statistical analysis .

Q. Basic: What statistical methods are recommended for analyzing dose-response relationships in this compound bioactivity studies?

Answer:

- Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) for IC₅₀ determination .

- Error reporting : Include 95% confidence intervals and p-values for significance testing .

- Software tools : Use GraphPad Prism or R packages (e.g., drc) for reproducible analysis .

Q. Advanced: How can in silico modeling be integrated with experimental data to predict the structure-activity relationships of this compound derivatives?

Answer:

- Docking studies : Simulate interactions with targets like COX-2 or KEAP1 using AutoDock Vina .

- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with antioxidant activity .

- Validation : Compare predictions with in vitro assay results to refine computational models .

Publish code repositories and parameter settings for reproducibility .

Propiedades

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,2R,4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H76O17/c1-21-10-15-47(42(58)64-41-36(56)34(54)32(52)26(19-49)61-41)17-16-45(6)23(30(47)22(21)2)8-9-28-44(5)13-12-29(43(3,4)27(44)11-14-46(28,45)7)62-39-37(57)38(24(50)20-59-39)63-40-35(55)33(53)31(51)25(18-48)60-40/h8,21-22,24-41,48-57H,9-20H2,1-7H3/t21-,22+,24+,25-,26-,27?,28-,29+,30-,31-,32-,33+,34+,35-,36-,37-,38+,39+,40-,41+,44+,45-,46-,47+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUDUIWIKODVGCF-ZZJSDIKRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)C2C1C)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O[C@@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)C)C)[C@H]2[C@H]1C)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H76O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

913.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126622-38-6 | |

| Record name | Matesaponin 1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126622386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.